molecular formula C27H24ClNO3 B11142451 6-chloro-9-(2,2-diphenylethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(2,2-diphenylethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11142451
M. Wt: 445.9 g/mol
InChI Key: OQARARVJYKUWDL-UHFFFAOYSA-N
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Description

6-chloro-9-(2,2-diphenylethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and various substituents such as chlorine, diphenylethyl, and dimethyl groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 6-chloro-9-(2,2-diphenylethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves multiple steps, typically starting with the preparation of the chromene and oxazine precursors. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule, while nucleophilic substitution reactions can replace existing substituents with nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases due to its bioactive properties.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, its anti-inflammatory activity could be attributed to the inhibition of key enzymes involved in the inflammatory response, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 6-chloro-9-(2,2-diphenylethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other chromeno[8,7-e][1,3]oxazin-2-ones with different substituents. These compounds share a similar core structure but differ in their substituents, which can influence their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C27H24ClNO3

Molecular Weight

445.9 g/mol

IUPAC Name

6-chloro-9-(2,2-diphenylethyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C27H24ClNO3/c1-17-18(2)27(30)32-25-21(17)13-24(28)26-23(25)15-29(16-31-26)14-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-13,22H,14-16H2,1-2H3

InChI Key

OQARARVJYKUWDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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